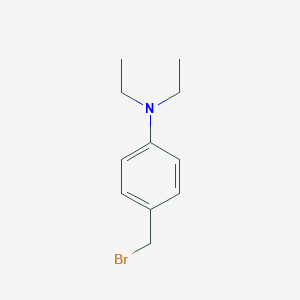

4-(bromomethyl)-N,N-diethylaniline

Description

Properties

Molecular Formula |

C11H16BrN |

|---|---|

Molecular Weight |

242.16 g/mol |

IUPAC Name |

4-(bromomethyl)-N,N-diethylaniline |

InChI |

InChI=1S/C11H16BrN/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

IKRGEEZVEOWIJW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CBr |

Origin of Product |

United States |

Preparation Methods

Direct Bromomethylation of N,N-Diethylaniline

The classical approach to synthesizing 4-(bromomethyl)-N,N-diethylaniline involves the bromomethylation of N,N-diethylaniline at the para position relative to the amino group. This is typically achieved by the reaction of N,N-diethylaniline with bromomethylating agents such as bromine in the presence of formaldehyde or paraformaldehyde under controlled conditions.

- Reaction Conditions: The reaction is often carried out in inert solvents like chloroform or dichloromethane at temperatures controlled below 30°C to prevent over-bromination or side reactions.

- Mechanism: Electrophilic aromatic substitution with a bromomethyl cation intermediate generated in situ.

- Key Parameters: Temperature control, solvent choice, and stoichiometry of bromine and formaldehyde are critical for selectivity and yield.

Bromination of N,N-Diethylaniline Hydrobromide Salts

An alternative method involves first converting N,N-diethylaniline into its hydrobromide salt followed by bromination.

- Advantages: This method improves regioselectivity for the para position and enhances yield.

- Solvents: Use of inert, water-immiscible solvents such as 1,2-dichloroethane or cyclohexane is preferred.

- Temperature Range: Bromination is conducted between -5°C and 100°C, often optimized around ambient temperature for best results.

- Outcome: Near-quantitative yields of 4-bromo derivatives with reduced side products have been reported.

Bromomethylation via N-Bromosuccinimide (NBS)

Bromomethylation can also be achieved by benzylic bromination using N-bromosuccinimide (NBS) as a bromine source, often in the presence of radical initiators such as benzoyl peroxide and under light irradiation.

- Procedure: N,N-diethylaniline derivatives are first protected if necessary, then treated with NBS in solvents like ethyl acetate or tetrahydrofuran (THF).

- Reaction Conditions: Heating to 70-75°C under light exposure for 1-3 hours.

- Selectivity: This method favors bromination at the benzylic methyl group, yielding the bromomethyl derivative.

- Limitations: Possible formation of mixtures of mono- and dibrominated products requires careful purification.

Improved Synthetic Method from Acetoacetanilide Derivatives (Indirect Route)

Although more relevant to related quinoline derivatives, an improved bromination and cyclization method starting from acetoacetanilide derivatives has been reported, which involves:

- Bromination in chloroform at temperatures below 30°C.

- Subsequent cyclization in concentrated sulfuric acid at controlled low temperatures.

- This method highlights the importance of temperature control and solvent choice to maximize yield and reduce byproducts.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent(s) | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct bromomethylation | N,N-Diethylaniline | Bromine + Formaldehyde | Chloroform, DCM | 0-30°C | Moderate to High | Requires strict temperature control |

| Hydrobromide salt bromination | N,N-Diethylaniline hydrobromide | Bromine | 1,2-Dichloroethane, Cyclohexane | -5°C to 100°C | Up to ~95% | High regioselectivity and yield |

| NBS benzylic bromination | Protected N,N-diethylaniline | N-Bromosuccinimide (NBS) | Ethyl acetate, THF | 70-75°C, light | Moderate | Radical conditions, possible side products |

| Indirect via acetoacetanilide | Acetoacetanilide derivatives | Bromine | Chloroform, sulfuric acid | 0-65°C (bromination), 5-30°C (cyclization) | High (for related compounds) | Complex, multi-step, temperature sensitive |

Research Findings and Analysis

- Temperature Control: Across all methods, maintaining low to moderate temperatures during bromination is critical to prevent over-bromination and decomposition, as demonstrated in the improved method for related compounds.

- Solvent Effects: Use of inert, water-immiscible solvents such as 1,2-dichloroethane facilitates easier isolation of the product and improves yield, especially in hydrobromide salt bromination.

- Selectivity: Hydrobromide salt bromination provides superior para-selectivity compared to free base bromination, reducing ortho- and multi-substitution side reactions.

- Purification: Chromatographic purification is often necessary, particularly for NBS-mediated brominations due to the formation of multiple brominated species.

- Yield Optimization: The hydrobromide salt method achieves near-quantitative yields, making it industrially attractive.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-N,N-diethylaniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products Formed

Nucleophilic Substitution: Substituted anilines, thiols, or ethers.

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: N,N-diethylaniline.

Scientific Research Applications

4-(Bromomethyl)-N,N-diethylaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and other advanced materials.

Biological Studies: It is used as a building block in the synthesis of biologically active molecules for medicinal chemistry research.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N,N-diethylaniline primarily involves its reactivity at the bromomethyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Substituent Effects: Bromomethyl vs. Bromo

4-Bromo-N,N-dimethylaniline (C₈H₁₀BrN) is a closely related compound where the bromomethyl group is replaced by a bromine atom, and the diethylamino group is substituted with dimethylamino (-N(CH₃)₂). Key differences include:

- Reactivity : The bromomethyl group in 4-(bromomethyl)-N,N-diethylaniline enables nucleophilic substitutions (e.g., with amines or thiols), whereas 4-bromo-N,N-dimethylaniline is more suited for electrophilic aromatic substitutions due to the bromine atom’s position .

4-Chloro-N,N-dimethylaniline (C₈H₁₀ClN) further illustrates substituent effects:

Functional Group Comparisons

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline (C₁₃H₁₅Cl₂N₃):

- Planarity and Conjugation: The triazine ring in this compound creates a planar π-system, enhancing intramolecular charge transfer (ICT) properties compared to the non-planar bromomethyl derivative. This makes the triazine variant more suitable for optoelectronic applications .

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (C₁₅H₁₅N₃O₂):

- Electron-Withdrawing Groups: The nitro group in this Schiff base derivative creates a strong electron-withdrawing effect, contrasting with the electron-donating diethylamino group in the target compound. This difference impacts applications in redox chemistry and sensor design .

Physical and Photophysical Properties

- Fluorescence : Triazine derivatives (e.g., ) exhibit stronger fluorescence due to planar ICT systems, whereas bromomethyl analogs are less studied in this context.

Q & A

Q. What are the key physicochemical properties of 4-(bromomethyl)-N,N-diethylaniline critical for experimental design?

The compound (C₁₀H₁₄BrN; MW 228.129) has a boiling point of 543.2 K, as determined by Weast and Grasselli (1989) . Its solubility in polar aprotic solvents like N,N-diethylaniline is notable, particularly in applications involving nanowire synthesis or nanoparticle dispersion . Key characterization methods include NMR, IR spectroscopy, and mass spectrometry to confirm purity and structural integrity .

Q. What synthetic routes are effective for preparing 4-(bromomethyl)-N,N-diethylaniline?

Two primary methods are:

- Nucleophilic substitution : Reacting N,N-diethylaniline derivatives with bromomethylating agents under controlled conditions .

- Cyanuric chloride coupling : Heating N,N-diethylaniline with cyanuric chloride at 70°C under inert gas, followed by chloroform extraction and crystallization (yield ~40%) .

Optimization requires monitoring via TLC and adjusting reaction stoichiometry to minimize byproducts .

Q. How should researchers characterize the purity and stability of this compound?

Elemental analysis and single-crystal X-ray diffraction are gold standards for structural validation . Stability studies should assess degradation under light, heat, or acidic conditions, with HPLC or GC-MS tracking decomposition products .

Advanced Research Questions

Q. How do Hirshfeld surface analysis and X-ray crystallography resolve structural ambiguities in derivatives?

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···Br contacts) in crystals, while X-ray diffraction reveals bond-length deviations (e.g., C–N bonds averaging 1.269 Å with 0.013 Å mean deviation) . For example, trans-arranged ethyl groups in the N,N-diethyl moiety influence molecular packing and crystallinity . Comparative studies with CSD database entries (e.g., 12 benzylideneaniline analogs) can validate structural trends .

Q. What mechanistic insights explain the bromomethyl group’s role in biological interactions?

The bromomethyl group enhances binding affinity to enzymes/receptors via halogen bonding and hydrophobic interactions. For instance, derivatives like N-(4-Bromobenzyl)-4-methylaniline show increased potency in enzyme inhibition assays due to bromine’s electronegativity and steric effects . Experimental designs should include:

- Docking simulations : To predict binding modes with targets like proteases.

- Isothermal titration calorimetry (ITC) : To quantify thermodynamic parameters of ligand-receptor binding .

Q. How does solvent choice impact the compound’s reactivity in nanomaterial synthesis?

N,N-diethylaniline dissolves hydrogen phosphide but induces nanowire bending at high concentrations. Using minimal solvent (~2 mL) balances solubility and morphology control, as demonstrated in nanowire synthesis studies . Advanced characterization via TEM and XRD can correlate solvent polarity with nanostructure crystallinity .

Q. What strategies optimize photophysical properties for sensor applications?

Functionalizing the aniline core with electron-withdrawing groups (e.g., triazine) creates push-pull chromophores for fluorescence-based sensors. For example, 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline derivatives exhibit intramolecular charge transfer (ICT) when exposed to organophosphates, detectable via emission spectroscopy . Key parameters include:

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 40% vs. higher in alternative routes) may stem from:

- Reaction kinetics : Higher temperatures accelerate side reactions.

- Workup efficiency : Improved crystallization (e.g., acetone vs. chloroform) reduces losses .

Statistical design of experiments (DoE) can identify critical factors (e.g., stoichiometry, catalyst loading) for reproducibility .

Methodological Considerations

Q. What analytical techniques are recommended for studying reaction intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.